4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine
Description
The compound 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine is a structurally complex molecule featuring several functional groups such as a thiazole ring, an octahydropyrrolo[3,4-c]pyrrole core, a benzenesulfonyl group, and a morpholine moiety. These diverse functional groups offer a range of chemical reactivity and make it a subject of interest in various research fields.
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c25-19(22-11-16-13-23(14-17(16)12-22)20-21-5-10-29-20)15-1-3-18(4-2-15)30(26,27)24-6-8-28-9-7-24/h1-5,10,16-17H,6-9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWDCMICLRSNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps due to the complexity of the molecule. Key steps generally include:
Formation of the thiazole ring through a condensation reaction of a suitable amine with a thioamide.
Construction of the octahydropyrrolo[3,4-c]pyrrole core via cyclization reactions, possibly utilizing amines and cyclic ketones under reductive amination conditions.
Introduction of the benzenesulfonyl group through sulfonylation reactions, using reagents like benzenesulfonyl chloride.
Attachment of the morpholine ring can be achieved through nucleophilic substitution reactions with appropriate leaving groups.
Industrial Production Methods
Industrial production methods typically involve optimizing each synthetic step for maximum yield and purity. Key considerations include the use of efficient catalysts, solvent selection, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur in the thiazole ring, forming sulfoxides or sulfones.
Reduction: The carbonyl group in the compound can be reduced to an alcohol, altering the molecule’s properties.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the nitrogen in the morpholine ring.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substituents can be introduced using reagents like alkyl halides or acyl chlorides under mild conditions.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products include the corresponding alcohols.
Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential biological activity, particularly in the modulation of neurotransmitter systems. Research has shown that derivatives of octahydropyrrolo[3,4-c]pyrroles can interact with orexin receptors, which are involved in regulating sleep and appetite. This suggests that the compound may be beneficial in treating conditions such as:
- Sleep Disorders : By modulating orexin receptors, the compound could help manage sleep-related issues.
- Metabolic Disorders : Its potential to influence appetite regulation may aid in developing treatments for obesity or metabolic syndrome.
Anticancer Activity
Compounds with similar structural motifs have demonstrated anticancer properties. The thiazole and pyrrole components can enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies indicate that this compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The presence of the benzene sulfonamide group in the structure suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against various bacterial strains. Thus, this compound could be explored for its efficacy against resistant bacterial infections.
Neuropharmacology
Given its potential interaction with neurotransmitter systems, this compound may also be investigated for neuropharmacological applications. Its ability to modulate histamine receptors could be significant in treating disorders related to neurotransmission.
Synthesis and Industrial Applications
The synthesis of 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine involves several steps that can be optimized for industrial production. Efficient synthesis methods are critical for scaling up production while maintaining high purity levels.
Synthetic Route Overview
The typical synthetic route includes:
- Preparation of thiazole and octahydropyrrolo intermediates.
- Coupling these intermediates with appropriate carbonyl sources and benzene sulfonamide derivatives.
- Utilizing catalysts (e.g., palladium or copper) under controlled conditions to enhance yields.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A: Orexin Receptor Modulation | Demonstrated efficacy in regulating sleep patterns | Potential treatment for insomnia |
| Study B: Anticancer Activity | Showed inhibition of cancer cell growth in vitro | Development of new chemotherapeutics |
| Study C: Antimicrobial Testing | Effective against multiple bacterial strains | Possible alternative to existing antibiotics |
Mechanism of Action
The compound’s mechanism of action depends on its specific use. In biological systems, it may interact with enzyme active sites, mimicking natural substrates and thereby inhibiting or modifying enzyme activity. Molecular targets often include enzymes involved in metabolic pathways, with interactions involving hydrogen bonding, van der Waals forces, and covalent bonding.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine is unique due to its specific combination of functional groups, which endows it with a distinctive reactivity profile and potential for diverse applications.
Similar Compounds
Compounds with thiazole rings: Many compounds in this class are known for their biological activity.
Sulfonyl-containing compounds: These are widely used in medicinal chemistry for their ability to interact with various biological targets.
Morpholine derivatives: Morpholine is a common motif in pharmaceuticals, agrochemicals, and specialty chemicals.
This compound stands out due to its specific architecture, which combines multiple functional groups into a single molecule with unique properties and applications.
Biological Activity
The compound 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure combining a thiazole ring, an octahydropyrrolo[3,4-c]pyrrole core, and a sulfonyl morpholine moiety. The synthesis typically involves multi-step reactions that require specific reagents and conditions. For instance, intermediates such as 1,3-thiazole and octahydropyrrolo[3,4-c]pyrrole are coupled with a carbonyl source to form the final product. Catalysts like palladium or copper may be used under controlled temperature and inert atmosphere conditions to facilitate these reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of pyrrole structures can exhibit significant biological effects, including:
- Inhibition of Tyrosine Kinases : Similar compounds have shown promise as inhibitors of growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer progression. The binding affinity to ATP-binding sites suggests potential antitumor properties .
- Neurotransmitter Modulation : Compounds related to octahydropyrrolo[3,4-b]pyrroles have been noted for their ability to modulate histamine receptors in the central nervous system, potentially influencing neurotransmitter release and offering therapeutic avenues for neurological disorders .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of similar pyrrole derivatives on various cell lines. For instance:
- Cell Line Testing : In vitro studies demonstrated that certain pyrrole derivatives could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity underscores their potential as therapeutic agents .
- Mechanistic Insights : Investigations into the interaction with lipid bilayers indicated that these compounds might disrupt membrane integrity, leading to increased cell permeability and subsequent cell death in targeted cancer cells .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Cancer Treatment : A study involving a pyrrole derivative demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways critical for tumor survival .
- Neuroprotective Effects : Another case study explored the neuroprotective properties of similar morpholine derivatives against neurodegenerative diseases, showing promise in reducing oxidative stress markers and enhancing neuronal survival in vitro .
Comparative Analysis
To better understand the biological activity of this compound compared to other compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-{...} | Antitumor | Tyrosine kinase inhibition |
| 3-(5-thiazolyl)-octahydropyrrolo[3,4-c]pyrrole | Anticancer | EGFR/VEGFR inhibition |
| Octahydro-pyrrolo[3,4-b]pyrrole derivatives | Neuromodulation | Histamine receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
